1'-Hydroxy-gamma-carotene glucoside

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

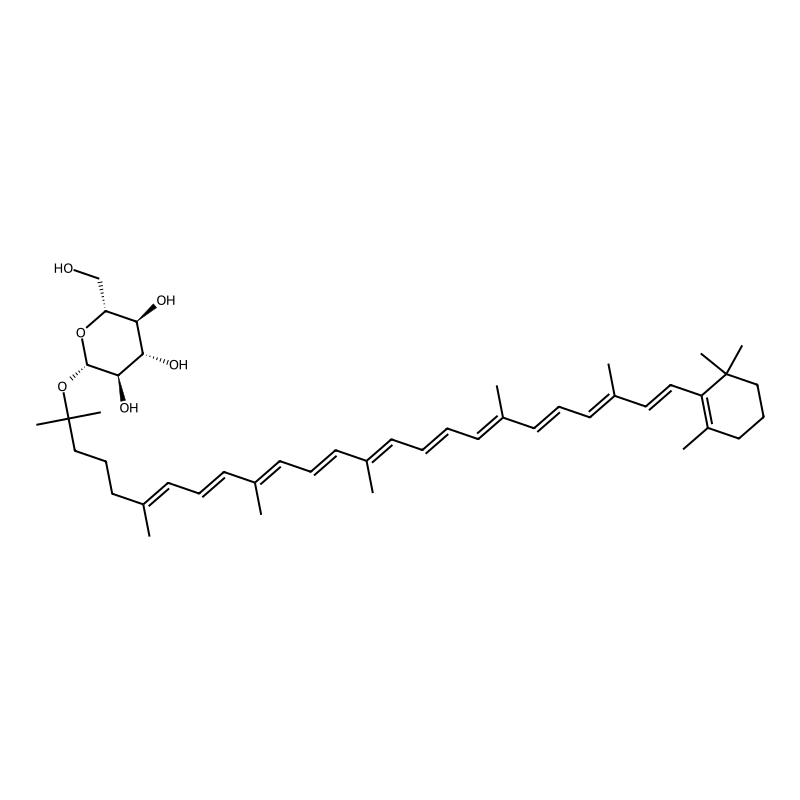

1'-Hydroxy-gamma-carotene glucoside is a carotenoid compound with significant biological interest. It is classified as a xanthophyll, which is a type of carotenoid that contains oxygen. The compound's molecular formula is and it has a molecular weight of approximately 716.5 g/mol . Structurally, it features a hydroxy group at the 1' position and a glucoside moiety, which enhances its solubility and bioavailability in biological systems .

- Oxidation: The presence of double bonds in the carotenoid structure allows for oxidation reactions, which can lead to the formation of ketones or aldehydes.

- Hydrolysis: The glucoside bond can be hydrolyzed to release glucose and the aglycone form of the carotenoid.

- Isomerization: Under certain conditions, this compound can isomerize to form different structural variants, affecting its biological activity.

These reactions are crucial for understanding its stability and reactivity in biological systems.

The synthesis of 1'-hydroxy-gamma-carotene glucoside can be achieved through various methods:

1'-Hydroxy-gamma-carotene glucoside has several applications across different fields:

- Nutraceuticals: Due to its antioxidant properties, it is explored as an ingredient in dietary supplements aimed at improving health and preventing diseases.

- Cosmetics: Its photoprotective effects make it a valuable component in sunscreens and skincare products.

- Food Industry: It may be used as a natural colorant or preservative due to its stability and health benefits.

Research into the interactions of 1'-hydroxy-gamma-carotene glucoside with other compounds reveals its potential synergistic effects:

- With Other Antioxidants: Studies suggest that it may enhance the effectiveness of other antioxidants when used in combination, providing greater protection against oxidative stress.

- Metabolic Interactions: Its metabolism may influence the bioavailability and efficacy of other dietary components, highlighting the importance of studying these interactions further .

Several compounds share structural similarities with 1'-hydroxy-gamma-carotene glucoside. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1'-Hydroxy-beta-carotene glucoside | C46H68O6 | Similar structure but different hydroxy position |

| Lutein | C40H56O2 | Contains two hydroxy groups; more widely studied for eye health |

| Zeaxanthin | C40H56O2 | Isomer of lutein; known for its role in vision |

| 1'-Hydroxy-gamma-carotene | C40H56O6 | Lacks glucoside; simpler structure |

Uniqueness

1'-Hydroxy-gamma-carotene glucoside is unique due to its specific hydroxy group placement and the presence of a glucoside moiety, which enhances its solubility and potential bioactivity compared to other carotenoids. Its ability to combine antioxidant properties with enhanced bioavailability makes it particularly interesting for research and application in health-related fields.

The biosynthesis of 1'-Hydroxy-gamma-carotene glucoside originates from the cyclization of lycopene, a critical branching point in carotenoid metabolism that determines the structural diversity of downstream products [1] [2]. Lycopene cyclization is accomplished by specialized enzymes known as lycopene cyclases, which introduce cyclic end groups to the linear carotenoid backbone through sophisticated enzymatic mechanisms requiring specific cofactor dependencies [1] [2].

Lycopene Beta-Cyclase Mechanism

The primary enzyme responsible for initiating the biosynthetic pathway toward 1'-Hydroxy-gamma-carotene glucoside is lycopene beta-cyclase, designated as CrtY in bacterial systems [1]. This enzyme catalyzes the conversion of the linear, symmetrical lycopene molecule into monocyclic and bicyclic carotenoids through a non-redox mechanism that requires reduced flavin adenine dinucleotide (FADred) as an essential cofactor [1] [3].

The catalytic mechanism of lycopene cyclization involves a complex interplay between acid-base catalysis and cofactor stabilization [1]. The enzyme employs an electrophilic proton attack at specific carbon-carbon double bonds, leading to ring closure through either an intermediate carbonium ion formation or a concerted reaction pathway via a positively charged transition state [1]. The role of reduced FAD is proposed to reside in the stabilization of transition states carrying partial positive charges or positively charged intermediates through charge transfer interactions, with acid-base catalysis serving as the underlying catalytic principle [1] [3].

Research has demonstrated that reduced FAD is absolutely essential for lycopene cyclase activity, as evidenced by the complete absence of enzymatic activity in reactions lacking this cofactor [1]. Flavin analogs, including 5-deazaFMN and 1-deazaFMN, can support lycopene cyclization with varying degrees of efficiency, indicating that the redox potential of the reduced flavin analog correlates with catalytic activity [1]. This evidence supports the non-redox nature of the cyclization reaction, distinguishing lycopene cyclase from traditional flavin-dependent oxidoreductases [1].

Enzymatic Regulation and Substrate Specificity

Lycopene cyclases exhibit remarkable substrate specificity and regulatory mechanisms that control the branching patterns in carotenoid biosynthesis [4] [5]. The cyclization process is influenced by multiple factors including enzyme expression levels, cofactor availability, and cellular metabolic conditions [4] [5]. In bacterial systems producing 1'-Hydroxy-gamma-carotene glucoside, the lycopene cyclase activity determines the flux toward monocyclic carotenoids such as gamma-carotene, which serves as the immediate precursor for subsequent hydroxylation and glycosylation reactions [6] [7].

The asymmetric activity of certain lycopene cyclases, particularly those found in Rhodococcus species, enables the preferential production of monocyclic carotenoids over bicyclic products [6]. This asymmetric catalysis is particularly significant in Rhodococcus rhodochrous, where the lycopene beta-monocyclase encoded by the crtLm gene produces predominantly gamma-carotene from lycopene [6]. This enzymatic specificity is of considerable biotechnological importance for the selective production of asymmetric carotenoids that are challenging to synthesize chemically [6].

The regulation of lycopene cyclase activity is further modulated by environmental factors and cellular stress responses [6]. In Rhodococcus erythropolis, exposure to organic solvents results in increased lycopene accumulation and modified carotenoid profiles, suggesting that cyclase activity can be regulated in response to environmental stress conditions [6]. This regulatory flexibility enables bacteria to adjust their carotenoid composition according to specific ecological demands and stress conditions [6].

Glycosylation Step: UDP-Glucose-Dependent Transferases

The glycosylation of 1'-Hydroxy-gamma-carotene represents a crucial modification step that significantly enhances the water solubility, bioavailability, and biological stability of carotenoid molecules [8] [9]. This transformation is catalyzed by UDP-glucose-dependent glycosyltransferases, specifically the zeaxanthin glucosyltransferase (ZGT) encoded by the crtX gene, which utilizes UDP-glucose as the sugar donor to form glycosidic bonds with hydroxylated carotenoid substrates [8].

UDP-Glucose-Dependent Transferase Structure and Function

UDP-glucose-dependent glycosyltransferases belong to the GT family 1 of carbohydrate-active enzymes and are characterized by their ability to transfer glucose residues from UDP-glucose to acceptor molecules containing hydroxyl groups [8] [10]. These enzymes exhibit a conserved structural architecture featuring the plant secondary product glycosyltransferase (PSPG) motif, which forms the core of the sugar donor binding pocket and is essential for UDP-glucose recognition and binding [10] [11].

The catalytic mechanism of UDP-glucose-dependent transferases follows an inverting mechanism utilizing SN2-like direct displacement to catalyze glycosyl transfer [10]. The process involves two distinct steps: first, deprotonation of the catalytic hydroxyl group of the acceptor molecule initiated by a highly conserved histidine residue, followed by nucleophilic attack on the anomeric carbon of the glucose moiety, resulting in configuration inversion and glycosidic bond formation [10] [11].

The PSPG motif contains several critical amino acid residues that facilitate UDP-glucose recognition and binding [10]. The tryptophan residue at the first position forms parallel π-stacking interactions with the uracil ring of UDP-glucose, while glutamine and glutamate residues at specific positions form hydrogen bonds with ribose hydroxyl groups [10]. Histidine and serine residues within the motif interact with the phosphoric acid components of the sugar donor, ensuring proper orientation and catalytic efficiency [10].

Catalytic Mechanism and Substrate Recognition

The zeaxanthin glucosyltransferase (ZGT) demonstrates remarkable substrate promiscuity, capable of glycosylating various xanthophyll carotenoids beyond its primary substrate zeaxanthin [8]. Research has confirmed that ZGT can effectively glycosylate astaxanthin, adonixanthin, and other hydroxylated carotenoids, including 1'-Hydroxy-gamma-carotene [8]. This broad substrate specificity is attributed to the enzyme's ability to recognize common structural features among xanthophyll molecules, particularly the presence of hydroxyl groups at specific positions [8].

The glycosylation reaction requires UDP-glucose as the obligate sugar donor, with the enzyme showing highest activity toward this nucleotide sugar [8]. While other UDP-sugars such as UDP-galactose can serve as alternative donors, the catalytic efficiency is significantly reduced compared to UDP-glucose [11]. The enzyme's preference for UDP-glucose is determined by specific amino acid residues within the PSPG motif that provide optimal binding interactions with the glucose moiety [11].

The formation of diglycosylated products occurs when carotenoid substrates contain multiple hydroxyl groups, as observed with astaxanthin and other dihydroxy carotenoids [8]. The presence of bulky glycoside moieties may prevent further enzymatic modifications by downstream enzymes, effectively making glycosylated carotenoids terminal products in the biosynthetic pathway [8]. This regulatory mechanism ensures proper metabolic flux control and prevents excessive accumulation of intermediate products [8].

UDP-Glucose Supply and Metabolic Integration

The availability of UDP-glucose represents a critical bottleneck in carotenoid glycosylation reactions [8]. UDP-glucose biosynthesis requires the coordinated activity of three key enzymes: glucokinase (glk), phosphoglucomutase (pgm), and UDP-glucose pyrophosphorylase (galU) [8]. These enzymes convert glucose through sequential phosphorylation and nucleotidyl transfer reactions to generate the activated sugar donor required for glycosylation [8].

Enhanced UDP-glucose supply has been demonstrated to significantly improve carotenoid glycosylation efficiency [8]. Supplementation with glucose as a carbon source provides additional substrate for UDP-glucose biosynthesis, resulting in increased production of zeaxanthin glucosides and other glycosylated carotenoids [8]. The optimization of glucose concentrations from 10 to 20 grams per liter led to substantial increases in glycosylated carotenoid yields, demonstrating the importance of adequate sugar donor availability [8].

The integration of carotenoid glycosylation with cellular carbohydrate metabolism enables dynamic regulation of glycoside production in response to nutritional and environmental conditions [8]. Overexpression of UDP-glucose biosynthetic pathway genes represents a viable strategy for enhancing glycosylated carotenoid production in biotechnological applications [8]. This metabolic engineering approach has proven successful in increasing the production of various glycosylated secondary metabolites, including flavonoids and carotenoids [8].

Species-Specific Modifications in Actinobacteria

Actinobacteria represent a remarkably diverse phylum with respect to carotenoid biosynthesis, exhibiting unique enzymatic modifications and regulatory mechanisms that distinguish them from other bacterial groups [12] [13]. The production of 1'-Hydroxy-gamma-carotene glucoside in actinobacterial species involves species-specific adaptations that reflect their evolutionary history and ecological specialization [12] [13].

Rhodococcus Species Specializations

Rhodococcus species represent the most extensively studied actinobacterial genus for carotenoid production, exhibiting remarkable diversity in their biosynthetic capabilities [6] [12]. These bacteria are unique among known Actinobacteria in possessing simultaneous pathways for both aromatic and keto carotenoid synthesis, enabling the production of structurally diverse carotenoid derivatives [12] [6].

Rhodococcus rhodochrous demonstrates exceptional specialization in monocyclic carotenoid production through the activity of an asymmetrically acting lycopene beta-cyclase [6]. This enzyme, encoded by the crtLm gene, produces almost exclusively gamma-carotene from lycopene, making it one of the few bacterial species capable of selective monocyclic carotenoid synthesis [6]. The biotechnological significance of this enzymatic specificity cannot be overstated, as asymmetric carotenoids are extremely difficult to produce through chemical synthesis methods [6].

The carotenoid biosynthetic gene cluster in Rhodococcus species includes specialized enzymes such as the beta-carotene ketolase encoded by crtO, which catalyzes the formation of keto-carotenoids like canthaxanthin [6]. This ketolase activity, combined with hydroxylase and glycosyltransferase activities, enables the production of complex carotenoid derivatives including OH-chlorobactene glucoside and other rare carotenoids with potent antioxidative properties [6].

Environmental regulation of carotenoid production in Rhodococcus species demonstrates sophisticated adaptive mechanisms [6]. Exposure to organic solvents triggers modifications in carotenoid profiles, with increased lycopene accumulation serving as a protective response to oxidative stress [6]. Similarly, biofilm growth conditions induce elevated carotenoid production due to increased reactive oxygen species levels within bacterial communities [6].

Marine-Adapted Actinobacteria

Marine-derived actinobacterial species, exemplified by Polymorphospora rubra, exhibit specialized modifications that enable carotenoid production under high-salinity and nutrient-limited conditions [14]. These adaptations include enhanced enzyme stability, modified cofactor requirements, and altered regulatory mechanisms that accommodate the unique challenges of marine environments [14] [15].

The carotenoid biosynthetic pathways in marine actinobacteria often incorporate halotolerant enzyme variants that maintain catalytic activity under elevated salt concentrations [15]. These enzymes may exhibit modified surface charge distributions and enhanced structural stability compared to their terrestrial counterparts [15]. The integration of carotenoid biosynthesis with osmoregulatory mechanisms enables these bacteria to maintain membrane integrity and cellular function under osmotic stress conditions [15].

Psychrophilic and psychrotolerant actinobacterial species demonstrate the ability to produce carotenoids at low temperatures, which is particularly relevant for Antarctic and deep-sea environments [15]. These adaptations include modified enzyme kinetics, enhanced membrane fluidity regulation, and cold-shock responsive gene expression patterns [15]. The production of carotenoids under these conditions serves multiple protective functions, including membrane stabilization and antioxidant protection against cold-induced oxidative stress [15].

Secondary Metabolite Integration

Actinobacterial species exhibit remarkable integration of carotenoid biosynthesis with other secondary metabolite pathways, creating complex metabolic networks that enhance their ecological competitiveness [14] [16]. This integration is particularly evident in soil-dwelling species such as Pseudonocardia, which coordinate carotenoid production with antibiotic biosynthesis and other bioactive compound synthesis [16].

The regulation of carotenoid biosynthesis in actinobacteria involves sophisticated transcriptional control mechanisms that respond to multiple environmental signals [5]. Transcription factors controlling carotenoid gene expression include those involved in photosynthesis regulation, oxidative stress response, cell cycle control, and nutrient sensing [5]. The abundance and diversity of regulatory elements associated with carotenoid genes in actinobacteria exceed those found in most other bacterial groups [5].

Horizontal gene transfer events have played a significant role in shaping carotenoid biosynthetic capabilities among actinobacterial species [13] [17]. Phylogenetic analyses reveal evidence of extensive gene transfer between different actinobacterial clades and between actinobacteria and other bacterial phyla [13]. These transfer events have contributed to the remarkable diversity of carotenoid structures and biosynthetic strategies observed within the Actinobacteria phylum [13].